molecular formula C8H11ClN4O B2791481 5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride CAS No. 2361645-02-3

5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride

Cat. No. B2791481
CAS RN: 2361645-02-3
M. Wt: 214.65
InChI Key: YCVZDXVOYHKRGN-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one hydrochloride is a chemical compound with the CAS Number: 2361645-02-3 . It has a molecular weight of 214.65 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound and its derivatives has been studied . Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained . These derivatives were then reacted with different amine derivatives using Cs2CO3 in methanol . This resulted in 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H10N4O.ClH/c9-2-4-11-5-6-12-7(8(11)13)1-3-10-12;/h1,3,5-6H,2,4,9H2;1H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives . The specific reactions and conditions would depend on the specific amine derivatives used .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 214.65 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Mechanism of Action

The exact mechanism of action of 5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi. The compound has also shown neuroprotective effects and has been found to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride is its broad-spectrum activity against various microorganisms and cancer cells. However, the compound has certain limitations, such as its low solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for the research on 5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride. Some of the possible areas of research include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and toxicity of the compound in humans.

Synthesis Methods

5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-aminoethylpyrazine with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and anticancer properties. The compound has also shown promising results in the treatment of various neurological disorders.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O.ClH/c9-2-4-11-5-6-12-7(8(11)13)1-3-10-12;/h1,3,5-6H,2,4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVZDXVOYHKRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=O)N1CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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